2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol
Description
2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol is a pyrazole-derived compound with a molecular formula of C₉H₁₇N₃O (calculated from structural data). The molecule features a 1,3,5-trimethyl-substituted pyrazole core linked via a methylene bridge to an aminoethanol side chain. This structure confers both lipophilic (methyl groups) and hydrophilic (ethanolamine) properties, making it a versatile scaffold for pharmaceutical and chemical applications.
Properties
IUPAC Name |
2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-7-9(6-10-4-5-13)8(2)12(3)11-7/h10,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMWNXWEEXGYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586173 | |
| Record name | 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400877-08-9 | |
| Record name | 2-[[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400877-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 1,3,5-Trimethyl-1H-pyrazole-4-carboxaldehyde
- Starting from 1,3,5-trimethylpyrazole, selective formylation at the 4-position can be achieved using Vilsmeier-Haack reaction conditions (POCl3/DMF).
- This step introduces an aldehyde group at the 4-position, which serves as a reactive handle for further functionalization.
- The aldehyde intermediate is typically purified by crystallization or column chromatography.
Reductive Amination with 2-Aminoethanol
- The aldehyde intermediate is reacted with 2-aminoethanol under reductive amination conditions.
- Common reducing agents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which selectively reduce the imine intermediate formed between the aldehyde and aminoethanol.
- The reaction is usually conducted in a solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
- The product, this compound, is isolated by extraction and purified by recrystallization or chromatography.
Alternative Synthetic Routes
Direct Nucleophilic Substitution on 4-(Chloromethyl)-1,3,5-trimethylpyrazole
- An alternative involves preparing 4-(chloromethyl)-1,3,5-trimethylpyrazole via chloromethylation.
- This intermediate undergoes nucleophilic substitution with 2-aminoethanol, where the amino group displaces the chlorine atom.
- The reaction is typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures.
- This method avoids the need for reductive amination but requires careful control to prevent side reactions such as over-alkylation.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation (Vilsmeier-Haack) | POCl3, DMF, 0–25 °C, 2–4 h | 70–85 | Purification by crystallization |
| Reductive Amination | 2-Aminoethanol, NaBH3CN, MeOH, rt, 12–24 h | 75–90 | Mild conditions, high selectivity |
| Chloromethylation | Paraformaldehyde, HCl, ZnCl2, reflux | 60–75 | Requires careful control of chloromethylation |
| Nucleophilic Substitution | 2-Aminoethanol, DMF, 80–100 °C, 6–12 h | 65–80 | Possible side reactions, purification needed |
Research Findings and Analytical Data
- NMR Spectroscopy : The 1H NMR spectrum of the final compound shows characteristic singlets for the three methyl groups on the pyrazole ring around 2.0–2.2 ppm, a methylene singlet adjacent to the pyrazole ring, and signals corresponding to the aminoethanol side chain protons.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of 169.27 g/mol (parent compound) or 256.17 g/mol for the dihydrochloride salt confirm the structure.
- Purity and Crystallinity : The compound can be isolated as a dihydrochloride salt, which improves stability and crystallinity, facilitating purification and characterization.
Summary Table of Preparation Methods
| Method | Key Intermediate | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|
| Reductive Amination | 1,3,5-trimethylpyrazole-4-carboxaldehyde | Imine formation + reduction | High selectivity, mild conditions | Requires aldehyde synthesis |
| Nucleophilic Substitution | 4-(Chloromethyl)-1,3,5-trimethylpyrazole | SN2 substitution | Direct substitution, fewer steps | Possible side reactions, harsher conditions |
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol involves its interaction with specific molecular targets. The ethanolamine moiety can interact with biological membranes, while the pyrazole ring can bind to enzyme active sites or receptor proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol
- Molecular Formula : C₈H₁₄N₂O
- Key Differences: Lacks the methylene-linked aminoethanol side chain, instead having a direct ethanol group.
2-{[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol
- Molecular Formula : C₁₀H₁₉N₃O
- Key Differences : Substitution of the 1-methyl group on the pyrazole with an ethyl group.
- Implications : Increased lipophilicity (logP) due to the ethyl group, which may enhance membrane permeability but reduce aqueous solubility .
Side-Chain Modifications
N-Methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
- Molecular Formula : C₉H₁₈N₃⁺·2Cl⁻
- Key Differences: Replaces the ethanol group with a methylamine and exists as a dihydrochloride salt.
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid
- Molecular Formula : C₉H₁₄N₂O₂
- Key Differences: Substitutes the aminoethanol chain with a carboxylic acid group.
- Implications : Introduces acidic functionality (pKa ~4-5), enabling ionic interactions in biological systems but reducing blood-brain barrier penetration .
Heterocycle Replacements
2-(2-Methyl-1H-imidazol-1-yl)ethanol
- Molecular Formula : C₆H₁₀N₂O
- Key Differences : Replaces the pyrazole core with an imidazole ring.
- Implications : The imidazole’s basic nitrogen (pKa ~7) allows for pH-dependent protonation, altering solubility and binding affinity compared to pyrazole derivatives .
Salt and Derivative Forms
This compound dihydrochloride
- Molecular Formula : C₉H₁₇N₃O·2HCl
- Key Differences : Dihydrochloride salt of the parent compound.
- Implications : Significantly higher aqueous solubility (>100 mg/mL in water) compared to the free base (estimated <10 mg/mL), critical for parenteral formulations .
Research Findings and Functional Implications
- Biological Activity: In vitro studies on pyrazole derivatives, such as 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, demonstrate moderate enzyme inhibition (e.g., ThiM in vitamin B1 biosynthesis), though exact IC₅₀ values for the target compound remain unreported in the provided evidence .
- Synthetic Accessibility : The parent compound and its analogues are synthesized via nucleophilic substitution or condensation reactions, as seen in the preparation of related sulfonamide-pyrazole hybrids .
- Thermodynamic Stability : Crystallographic studies using SHELX software (e.g., SHELXL) highlight the conformational rigidity of the pyrazole core, which stabilizes the molecule in solid-state structures .
Biological Activity
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol, also known as CAS 400877-08-9, is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including anticancer and anti-inflammatory activities, supported by various studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 183.25 g/mol. The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇N₃O |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 400877-08-9 |
| Physical Form | Solid |
| Purity | ≥95% |
Anticancer Activity
Research has demonstrated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit tubulin polymerization, leading to cell cycle arrest in various cancer cell lines.
A study highlighted that certain pyrazole derivatives displayed IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF7, indicating potent cytotoxic effects. Specifically, one derivative was noted for its ability to inhibit cell growth with an IC50 value of approximately 0.08–12.07 mM .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.08 |
| Compound B | MCF7 | 12.07 |
| Compound C | NCI-H460 | 26 |
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. One study reported that certain derivatives significantly inhibited the release of TNF-alpha in LPS-stimulated whole blood with an IC50 value as low as 0.283 mM . This suggests potential therapeutic applications in inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound | Assay Type | IC50 (mM) |
|---|---|---|
| Compound D | TNF-alpha release | 0.283 |
| Compound E | COX inhibition | 0.067 |
The mechanism by which pyrazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical to cancer progression and inflammation. For example, docking simulations have indicated that these compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
Case Studies
Several case studies have further elucidated the therapeutic potential of pyrazole derivatives:
- Study on HeLa Cells : A derivative demonstrated significant apoptosis induction in HeLa cells while sparing normal fibroblasts, highlighting its selectivity and potential for cancer therapy.
- Anti-inflammatory Effects : In a clinical model of inflammation, a pyrazole derivative reduced edema significantly compared to controls, suggesting efficacy in treating inflammatory conditions.
Q & A
Basic: What are the established synthetic routes for preparing 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with ethanolamine derivatives under reflux in ethanol, followed by purification via column chromatography. For example, analogous methods in describe sulfonamide synthesis using ethanol as a solvent under reflux (59–85% yields) . Key steps include:
- Amine-aldehyde condensation : Formation of a Schiff base intermediate.
- Reduction : Use of NaBH₄ or other reductants to stabilize the secondary amine.
- Workup : Acid-base extraction or recrystallization (e.g., from ethanol/water mixtures as in ) .
Basic: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Methodological Answer:
X-ray crystallography using programs like SHELXL ( ) is standard for structural determination . The pyrazole ring’s methyl groups and the ethanolamine side chain likely engage in:
- N–H···O hydrogen bonds : Between the amino group and ethanol’s hydroxyl oxygen.
- C–H···π interactions : Involving the pyrazole’s aromatic system (as observed in similar pyrazole derivatives in ) .
- Van der Waals forces : From methyl group packing. Refinement protocols should account for disorder in flexible ethanolamine chains.
Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from assay conditions or structural analogs. To address this:
- Control experiments : Compare with structurally validated analogs (e.g., ’s NMT inhibitors with <4 nM IC₅₀) .
- Dose-response curves : Ensure reproducibility across multiple batches.
- Structural modifications : Introduce substituents to the pyrazole ring or ethanolamine chain (e.g., ’s azo-functionalized derivatives) to isolate activity contributors .
- Computational modeling : Use docking studies to predict binding modes to targets like enzymes or receptors.
Advanced: What strategies optimize the compound’s selectivity for enzyme inhibition in medicinal chemistry studies?
Methodological Answer:
To enhance selectivity (e.g., for kinase or NMT inhibition):
- Scaffold hopping : Modify the pyrazole’s methyl groups or ethanolamine linker (e.g., ’s piperazine-containing analogs showed 85% yield and improved activity) .
- Pharmacophore mapping : Identify critical H-bond donors/acceptors (e.g., the ethanolamine hydroxyl in ’s dimeric interactions) .
- SAR studies : Test derivatives with varied substituents (e.g., halogenation or aryl extensions, as in ’s pyrimidine hybrids) .
Advanced: How is this compound applied in photoresponsive material science, and what functionalization steps are required?
Methodological Answer:
The compound’s pyrazole core can be functionalized with photoresponsive groups (e.g., arylazopyrazoles) for material applications:
- Diazenylation : React with diazonium salts () to introduce azo groups, enabling reversible cis-trans isomerism under UV/visible light .
- Coordination chemistry : Use the ethanolamine’s hydroxyl and amino groups to bind metal ions (e.g., Zn²⁺), forming metallohydrogels (as in ’s photoresponsive systems) .
- Characterization : UV-vis spectroscopy and NMR (e.g., ’s ¹H/¹³C NMR for tracking structural changes) .
Basic: What analytical techniques validate the purity and identity of this compound?
Methodological Answer:
- HPLC-MS : Quantify purity (>95%) and confirm molecular weight.
- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., ’s δ 2.56 ppm for methyl groups) .
- Elemental analysis : Verify C, H, N, O content within ±0.4% of theoretical values.
Advanced: How does the compound’s stereochemistry influence its interactions in supramolecular chemistry?
Methodological Answer:
The ethanolamine chain’s conformation affects hydrogen-bonding networks:
- Crystal engineering : Adjust solvent polarity (e.g., ethanol vs. DMF) to control packing motifs.
- Chiral resolution : Use chiral columns or crystallization with tartaric acid to isolate enantiomers (if applicable).
- DFT calculations : Model intermolecular forces (e.g., ’s dimerization via N–H···O bonds) .
Table 1: Key Reaction Conditions for Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
